1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains an azetidin-2-one ring, which is a type of β-lactam . β-lactams have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of a variety of chemical reactions. For instance, the synthesis of related azetidin-2-one derivatives has been reported, where a mixture of triethylamine and chloroacetylchloride was used .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azetidin-2-one ring. This four-membered cyclic amine ring is less strained than the three-membered aziridine system, resulting in fewer exceptional properties associated with aziridines .Chemical Reactions Analysis
Azetidin-2-one derivatives have been found to exhibit a variety of activities, which can be attributed to their unique chemical structure . They have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the compound “1-(azetidin-1-yl)prop-2-en-1-one” has a molecular weight of 111.14 .Scientific Research Applications
Advanced Building Blocks in Drug Discovery
1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one and its derivatives are recognized as valuable building blocks in drug discovery. The compound's enhanced size and increased conformational flexibility compared to parent heterocycles make it a significant candidate for lead optimization in drug development. Its structural uniqueness provides a foundation for the synthesis of complex molecules aimed at therapeutic interventions (Feskov et al., 2019).
Precursor for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams
The compound serves as a precursor for the synthesis of novel enantiomerically enriched bicyclic azetidin-2-ones. These include structures such as piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives. The synthesis pathway emphasizes the compound’s role in producing structurally diverse molecules with potential therapeutic properties (Van Brabandt et al., 2006).
Structural Analysis and Molecular Geometry
Detailed crystallographic studies have been conducted on the compound and its derivatives. These studies provide insights into the molecular geometry, including dihedral angles and the conformation of constituent rings. Understanding the compound's structural framework is crucial for its application in the design and development of new chemical entities with desired biological properties (Atioğlu et al., 2014a; Atioğlu et al., 2014b).
Antimicrobial and Antitubercular Activities
Several derivatives of this compound have been synthesized and tested for their antimicrobial and antitubercular activities. These studies contribute to the understanding of the compound's potential in combating bacterial and fungal strains, as well as mycobacterium tuberculosis, thereby underlining its significance in the field of infectious diseases (Chandrashekaraiah et al., 2014; Nayak et al., 2016).
QSAR Analysis and Antioxidant Activity
Quantitative structure-activity relationship (QSAR) analysis of the compound's derivatives has been conducted, revealing molecular parameters that significantly influence antioxidant activity. This analysis aids in the design of new potential antioxidants, highlighting the compound's role in the development of therapeutic agents aimed at oxidative stress-related conditions (Drapak et al., 2019).
Future Directions
Properties
IUPAC Name |
1-[3-(morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-10(14)13-7-9(8-13)11(15)12-3-5-16-6-4-12/h2,9H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDLTKHFJXGNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.